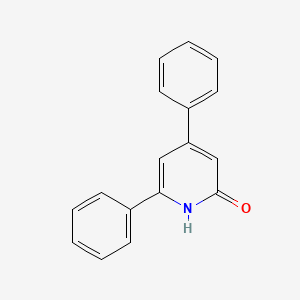

4,6-Diphenyl-2-pyridone

Description

Significance of the 2-Pyridone Heterocyclic Core in Chemical Sciences

The 2-pyridone moiety is a privileged heterocyclic scaffold that occupies a central role in numerous areas of chemical research. diva-portal.orgsci-hub.se Its importance stems from a combination of unique electronic properties, the capacity for hydrogen bonding, and its presence in a vast array of biologically active natural products and synthetic molecules. frontiersin.orgresearchgate.net The 2-pyridone core can act as both a hydrogen bond donor and acceptor, a feature that is crucial for its interaction with biological targets. frontiersin.org

In medicinal chemistry, the 2-pyridone structure is a common feature in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. frontiersin.orgresearchgate.net For instance, derivatives of 2-pyridones have been investigated for their potential as inhibitors of the SARS-CoV-2 main protease, a key enzyme in viral replication.

Beyond its medicinal applications, the 2-pyridone ring serves as a versatile building block in organic synthesis and a ligand in coordination chemistry. sci-hub.seresearchgate.net Its ability to form stable complexes with a variety of metal ions makes it a valuable component in the development of novel catalysts and functional materials. mdpi.com The electronic and steric properties of the 2-pyridone core can be finely tuned through substitution, allowing for the rational design of molecules with specific functions.

Historical Trajectories and Evolution of 4,6-Diphenyl-2-pyridone Studies

The study of 2-pyridone and its derivatives has a rich history, with early investigations laying the groundwork for the synthesis and understanding of these heterocyclic systems. While specific early historical accounts focusing solely on this compound are not extensively documented in readily available literature, the general synthetic routes to substituted 2-pyridones were established in the late 19th and early 20th centuries.

Early methods for the synthesis of the 2-pyridone ring often involved condensation reactions. A notable early report includes the synthesis of 1-hydroxy-4,6-diphenyl-2-pyridone from 4,6-diphenyl-2-pyrone, highlighting the transformation of a pyrone ring into a pyridone. google.com Another historical approach involved the reaction of 1-amino-4,6-diphenyl-2-pyridone with various reagents, demonstrating the reactivity of the amino group attached to the pyridone nitrogen. psu.edu

A significant advancement in the synthesis of this compound derivatives came with the work of Katritzky and his colleagues, who explored the rearrangement of 4,6-diphenylpyran-2-imines to the isomeric 2-pyridones. rsc.org This work, along with studies on the thermolysis and photolysis of N-substituted 2-pyridones, provided deeper insights into the reactivity and potential for structural modifications of the this compound scaffold. rsc.org These foundational studies have paved the way for the development of more sophisticated synthetic methodologies and the exploration of this compound's diverse applications in contemporary research.

Contemporary Research Landscape and Scholarly Focus on this compound

Modern research on this compound and its derivatives is multifaceted, spanning materials science, medicinal chemistry, and catalysis. The inherent properties of the this compound scaffold, including its thermal stability, and tunable electronic characteristics, make it a compelling target for contemporary scientific inquiry.

In the realm of materials science , derivatives of this compound are being investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs). nih.govdiva-portal.org The introduction of different substituents onto the pyridone or phenyl rings allows for the tuning of emission wavelengths and quantum yields. The donor-acceptor character that can be engineered into these molecules is a key aspect of this research. diva-portal.org

The field of medicinal chemistry continues to explore the biological activities of this compound derivatives. Studies have shown that these compounds can serve as scaffolds for the development of agents with analgesic, anti-inflammatory, and antimicrobial properties. The ability to functionalize the core structure provides a pathway to optimize interactions with specific biological targets.

As a versatile synthetic building block , this compound is utilized in the construction of more complex molecular architectures. mdpi.com Its reactivity at various positions on the heterocyclic ring and the phenyl substituents allows for a wide range of chemical transformations. Recent synthetic methods focus on efficient and selective functionalization, often employing modern catalytic systems. mdpi.com

The following tables summarize some of the key research findings and data related to the synthesis and properties of this compound and its derivatives.

Table 1: Selected Synthetic Methods for this compound and its Derivatives

| Precursor(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 4,6-Diphenyl-2-pyrone | Hydroxylamine hydrochloride, 2-aminopyridine, 70°C | 1-Hydroxy-4,6-diphenyl-2-pyridone | 91 | google.com |

| 1-Amino-4,6-diphenyl-2-pyridone, Aldehyde | Ethanol, reflux | 1-(Alkylideneamino)-4,6-diphenyl-2-pyridone | Not specified | psu.edu |

| 4,6-Diphenylpyran-2-imines | Sodium ethoxide | 4,6-Diphenyl-2-pyridones | Not specified | rsc.org |

| 3-Cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones | Microwave irradiation | 3-Cyano-4-(substituted phenyl)-6-phenyl-2-pyridones | 9-40 | researchgate.net |

| 3-Cyano-4,6-diphenyl-2-pyridone, Diazonium salts | Classical azo coupling reaction | 5-(Arylazo)-3-cyano-4,6-diphenyl-2-pyridones | 36-69 | scispace.com |

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

| 1-Hydroxy-4,6-diphenyl-2-pyridone | 160 | Not specified | Not specified | google.com |

| 5-(4-Chlorophenylazo)-3-cyano-4,6-diphenyl-2-pyridone | 260-262 | 3439 (O-H), 2214 (C≡N), 1636 (C=O) | 2.64 (s, 3H, 6-CH₃), 7.19-7.50 (m, 9H, Ar-H) | semanticscholar.org |

| 5-(4-Bromophenylazo)-4-phenyl-6-methyl-3-cyano-2-pyridone | 258-260 | 3387 (O-H), 2210 (C≡N), 1647 (C=O) | 2.63 (s, 3H, 6-CH₃), 7.10-7.62 (m, 9H, Ar-H) | semanticscholar.org |

| 5-(4-Nitrophenylazo)-4-phenyl-6-methyl-3-cyano-2-pyridone | 289-290 | 3389 (O-H), 2214 (C≡N), 1626 (C=O) | Not specified | semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

4,6-diphenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXDFXBFGHFWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397234 | |

| Record name | 4,6-diphenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29261-44-7 | |

| Record name | 4,6-diphenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Diphenyl 2 Pyridone and Its Derivatives

Classical Approaches to the 4,6-Diphenyl-2-pyridone Scaffold Construction

Traditional methods for the synthesis of the this compound scaffold have historically relied on well-established organic reactions. These classical approaches, including cyclocondensation reactions, transformations from pyran-2-ones and pyrylium (B1242799) salts, and multi-component reaction strategies, form the foundational chemistry for accessing this class of compounds.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions represent a fundamental and widely utilized method for the construction of the 2-pyridone ring. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a reagent that provides the nitrogen atom and the remaining carbons of the heterocyclic ring.

A common strategy for the synthesis of 4,6-diaryl-2-pyridones involves the base-promoted condensation of chalcones with cyanoacetamide. acs.org The chalcone, in this case, 1,3-diphenyl-2-propen-1-one, serves as the 1,3-diaryl-α,β-unsaturated carbonyl precursor. The reaction proceeds through a Michael addition of the cyanoacetamide anion to the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the 3-cyano-4,6-diphenyl-2-pyridone. While this method yields a cyanated derivative, it is a key route to the broader class of 4,6-diaryl-2-pyridones. nih.gov

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Yield (%) | Reference |

| 1,3-Diphenyl-2-propen-1-one (Chalcone) | Cyanoacetamide | Potassium tert-butoxide | tert-Butyl alcohol | Not specified | acs.org |

| Substituted Chalcones | Cyanoacetamide | Not specified | Not specified | 6-60 | nih.gov |

Transformations from Pyrones and Pyrylium Salts

The structural similarity between pyran-2-ones (α-pyrones) and 2-pyridones allows for the direct conversion of the former into the latter. This transformation is typically achieved by reacting the pyrone with ammonia (B1221849) or an ammonia source, which replaces the oxygen heteroatom in the ring with a nitrogen atom. This reaction involves a nucleophilic attack by ammonia at the C-6 position of the pyrone, leading to ring opening, followed by intramolecular cyclization and dehydration to form the 2-pyridone.

While a direct protocol for the conversion of 4,6-diphenyl-2H-pyran-2-one to this compound is not explicitly detailed in the provided search results, the general principle of this transformation is well-established for other pyrone derivatives. For instance, the reaction of 2,6-bis(hetaryl)-4-pyrones with ammonia successfully yields the corresponding 2,6-bis(hetaryl)pyridines. nih.gov

Pyrylium salts also serve as valuable precursors for the synthesis of pyridinium (B92312) salts, which can be further converted to 2-pyridones. The reaction of a pyrylium salt with a primary amine leads to the formation of a pyridinium salt. Subsequent oxidation can then yield the corresponding 2-pyridone.

Multi-component Reaction Strategies for 2-Pyridones

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted 2-pyridones.

One notable example is the four-component reaction of a ketone, an aldehyde, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297). researchgate.net For the synthesis of a this compound derivative, acetophenone (B1666503) and benzaldehyde (B42025) would serve as the ketone and aldehyde, respectively. This reaction proceeds smoothly in polyethylene (B3416737) glycol (PEG) as a solvent and does not require an additional catalyst. researchgate.net The proposed mechanism involves the initial formation of an α,β-unsaturated intermediate from the ketone and aldehyde, followed by a series of condensation and cyclization steps with ethyl cyanoacetate and ammonia (from ammonium acetate) to furnish the final 2-pyridone product. researchgate.net

| Component 1 | Component 2 | Component 3 | Component 4 | Solvent | Yield (%) | Reference |

| Acetophenone | Benzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Polyethylene Glycol-600 | 80-92 (for various derivatives) | researchgate.net |

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. For the synthesis of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and solvent-free reaction conditions have been explored to enhance reaction rates, improve yields, and reduce the environmental impact.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been widely adopted in organic synthesis as a non-conventional energy source that can significantly accelerate reaction rates and often improve product yields. nih.govglobalresearchonline.net The application of microwave heating has been reported for the synthesis of various heterocyclic compounds, including those with a pyridone core.

The synthesis of cyanopyridone derivatives from chalcones and ethyl cyanoacetate can be efficiently carried out under microwave irradiation. nih.gov This method offers a green and rapid alternative to conventional heating, with reactions often completing in a matter of minutes. globalresearchonline.net For instance, the reaction of 1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one with ethyl cyanoacetate in the presence of ammonium acetate under pressurized microwave conditions at 70 °C yields the corresponding 2-hydroxyphenylcyanopyridone derivative. nih.gov This suggests that a similar approach using 1,3-diphenyl-2-propen-1-one would be a viable and efficient route to a 3-cyano-4,6-diphenyl-2-pyridone derivative.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| 1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one | Ethyl Cyanoacetate | Ammonium Acetate | Microwave, 70 °C | Not specified | nih.gov |

| Aryl methyl ketone | Substituted benzaldehyde | Fly-ash:H2SO4 or 40% NaOH | Microwave, 160-800W, 60-120s | High (up to 95 for some derivatives) | globalresearchonline.net |

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free reactions and mechanochemistry represent a significant advancement in green chemistry, aiming to minimize or eliminate the use of volatile and often hazardous organic solvents. rub.de These techniques can lead to cleaner reactions, simpler work-up procedures, and reduced waste generation. rsc.org

An efficient and convenient method for the preparation of 4,6-diaryl-2(1H)-pyridones involves the one-pot reaction of an aromatic aldehyde, an aromatic ketone, and malononitrile (B47326) in the presence of sodium hydroxide (B78521) under solvent-free conditions. researchgate.net This approach, when applied to benzaldehyde, acetophenone, and malononitrile, would directly lead to a 3-cyano-4,6-diphenyl-2-pyridone derivative.

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to initiate chemical reactions, is another promising solvent-free technique. nii.ac.jp While a specific application to the synthesis of this compound is not detailed in the provided results, the successful mechanochemical synthesis of various heterocyclic compounds, including 4H-pyrans via a three-component reaction, highlights the potential of this method. nih.gov A mortar and pestle grinding method has also been reported for the synthesis of 4,6-diphenyl pyridine-3(2H)-one derivatives from chalcones and glycine, achieving good yields in a short reaction time. iajpr.com

| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Yield (%) | Reference |

| Aromatic Aldehyde | Aromatic Ketone | Malononitrile | Sodium Hydroxide | Solvent-free | High (not specified) | researchgate.net |

| Substituted Chalcone | Glycine | Potassium Hydroxide | Mortar and pestle, room temp. | 70-78 | iajpr.com |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is a critical area of research, enabling the modulation of its physicochemical and biological properties. Methodologies have been developed to introduce a variety of substituents at specific positions on the pyridone ring, as well as to create chiral derivatives.

Regioselective Functionalization Strategies

Regioselectivity in the functionalization of this compound is paramount, as the molecule offers several potential reaction sites: the nitrogen atom, the oxygen atom of the carbonyl group, and the carbon atoms of the phenyl and pyridone rings. The tautomeric nature of the 2-pyridone ring (existing in both lactam and lactim forms) presents a key challenge and opportunity for regioselective reactions, particularly in alkylation.

O- versus N-Alkylation: The alkylation of 2-pyridones can result in either N-alkylation or O-alkylation. The outcome is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. A study on the related 4,6-diphenylpyrimidin-2(1H)-ones demonstrated that selectivity towards the O-regioisomer could be achieved using caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). rsc.org This methodology, which avoids the need for coupling reagents, yielded O-alkylated products in high yields (81–91%). rsc.org Density functional theory (DFT) studies indicated that the transition state for the formation of the O-regioisomer is more favorable with Cs₂CO₃ compared to other bases like potassium carbonate (K₂CO₃). rsc.org This principle can be extended to this compound, where careful selection of the base is crucial for directing functionalization to the exocyclic oxygen.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine (B92270) ring offers an atom-economical route to introduce new substituents. While ortho C-H activation is common, achieving regioselectivity at other positions like C4 can be challenging. rsc.org Recent advancements in catalysis have provided solutions. For instance, mechanochemically activated magnesium has been shown to mediate the direct C4-H alkylation of pyridines with excellent regioselectivity. organic-chemistry.org This method proceeds via a radical-radical coupling pathway and is tolerant of various functional groups. organic-chemistry.org Palladium-catalyzed distal C(sp²)–H functionalization strategies have also been developed, which could potentially be adapted for the selective modification of the phenyl rings or the C3/C5 positions of the pyridone core. rsc.org

Asymmetric Synthetic Routes to Enantiomerically Enriched Compounds

The development of asymmetric routes to chiral pyridone derivatives is of significant interest for applications in medicinal chemistry and materials science. While specific examples for this compound are not extensively documented, general asymmetric methodologies for related heterocyclic systems provide a framework for potential synthetic strategies.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. For example, N-heterocyclic carbene (NHC) catalysis has been successfully employed in the oxidative [3 + 3] annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and high enantioselectivities. rsc.org This type of annulation strategy could conceivably be adapted to construct a chiral pyridone ring from acyclic precursors.

Furthermore, C₂-symmetric squaramide-based primary diamines have been designed as effective organocatalysts for the asymmetric Michael addition of 4-hydroxy-2-pyrones to α,β-unsaturated ketones. rsc.org This reaction has been used to prepare enantiomers of the anticoagulant warfarin (B611796) and its analogs with up to 96% yield and 96% enantiomeric excess (ee). rsc.org Such catalytic systems could be explored for the asymmetric functionalization of pre-formed this compound derivatives or in the construction of the chiral pyridone core itself.

Derivatization from Key Precursors and Intermediates

The construction of the this compound ring system is often achieved through condensation reactions involving key precursors and intermediates. These methods offer versatility in introducing substituents and building the core heterocyclic structure.

Reactions of Cyanoacetanilides and Related Compounds

Cyanoacetamide and its N-substituted derivatives, such as cyanoacetanilides, are versatile building blocks in heterocyclic synthesis. researchgate.net They serve as the nitrogen and C2-C3 source for the pyridone ring. In a typical reaction, a cyanoacetamide derivative undergoes condensation with a 1,3-dicarbonyl compound.

For the synthesis of a related compound, 4,6-dimethyl-3-cyano-2-pyridone, cyanoacetamide is reacted with acetylacetone (B45752). zastita-materijala.org This reaction can be catalyzed by amino acids, with arginine and histidine showing the highest efficacy, yielding nearly 90% and 85% of the product, respectively. zastita-materijala.org The synthesis of various N-alkyl-3-cyano-2-pyridones has also been achieved by reacting N-substituted cyanoacetamides with acetylacetone in the presence of potassium hydroxide in ethanol. sciforum.net

The general strategy for synthesizing this compound would involve the condensation of a suitable cyano- N-phenylacetamide with a β-diketone precursor bearing two phenyl groups, such as 1,3-diphenyl-1,3-propanedione.

Table 1: Amino Acid Catalyzed Synthesis of 4,6-dimethyl-3-cyano-2-pyridone

| Catalyst (Amino Acid) | Yield (%) | Reference |

|---|---|---|

| Arginine | ~90 | zastita-materijala.org |

| Histidine | ~85 | zastita-materijala.org |

| Glycine (Optimized Conditions) | 50-60 | zastita-materijala.org |

| Other Amino Acids | 50-60 | zastita-materijala.org |

Utilizing Aldehydes and Ketones in Pyridone Formation

Multicomponent reactions (MCRs) are highly efficient for building complex molecules like 2-pyridones from simple precursors such as aldehydes and ketones. eurekaselect.com These one-pot syntheses are valued for their operational simplicity and high atom economy. eurekaselect.com

A general and widely used approach is the Hantzsch-like synthesis, which can be adapted for 2-pyridones. The synthesis of 2,4,6-trisubstituted pyridines, for example, can be achieved through a one-pot reaction of a benzaldehyde derivative, an acetophenone derivative, and a nitrogen source like ammonium acetate. acs.org To form a 2-pyridone instead of a pyridine, the reaction typically involves an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate (B1235776) or malononitrile), and a source of ammonia or a primary amine. nih.gov

For the specific synthesis of this compound, a four-component reaction could be envisioned involving benzaldehyde (providing the C4-phenyl group), acetophenone (providing the C6-phenyl group and C5-C6 of the ring), an active methylene nitrile (like ethyl cyanoacetate, providing C2-C3 and the carbonyl oxygen), and ammonium acetate as the nitrogen source. nih.gov Various catalysts, including L-proline, have been shown to be effective in promoting such multicomponent syntheses of functionalized 2-pyridone derivatives. eurekaselect.com

Table 2: Example of a Four-Component Synthesis for a Dihydropyridone Derivative

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aryl Aldehyde | Ethyl Acetoacetate | Cyanoacetamide | Ammonium Acetate | Pyridine/Ethanol | Polysubstituted Dihydropyridone | nih.gov |

| Benzaldehyde | Methyl Acetoacetate | Meldrum's Acid | Ammonium Acetate | SiO₂-Pr-SO₃H (Solvent-free) | 3,4-Dihydro-2-pyridone | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 4,6 Diphenyl 2 Pyridone

Electrophilic and Nucleophilic Reaction Pathways

The dual nature of the pyridone ring, possessing both nucleophilic and electrophilic centers, dictates its reactivity. The nitrogen and oxygen atoms can act as nucleophiles, while the electron-deficient carbon atoms of the ring are susceptible to nucleophilic attack. Conversely, the electron-rich phenyl groups and the pyridone ring can undergo electrophilic substitution.

The halogenation of pyridones generally proceeds via an electrophilic substitution mechanism. The pyridone tautomer is typically more reactive than the corresponding hydroxypyridine form in these reactions. For 4,6-diphenyl-2-pyridone, the substitution pattern will be directed by the existing substituents. The phenyl groups at the 4 and 6 positions are deactivating towards electrophilic attack on the pyridone ring itself due to their electron-withdrawing inductive effect, but are activating for substitution on the phenyl rings. However, the primary focus of halogenation in this context is the pyridone ring.

Electrophilic attack is most likely to occur at the C-3 and C-5 positions of the pyridone ring, which are activated by the nitrogen atom and the carbonyl group through resonance. The reaction of 4-pyridone with bromine in a buffered aqueous solution has been shown to yield the 3,5-dibromo-4-pyridone, indicating the high reactivity of these positions. gctlc.org It is expected that this compound would behave similarly, leading to halogenation at the 3 and/or 5 positions. The reaction conditions, such as the nature of the halogenating agent and the solvent, can influence the degree of halogenation. For instance, using a milder halogenating agent or controlling the stoichiometry could potentially lead to mono-halogenated products.

Table 1: Regioselectivity in the Halogenation of Pyridone Systems

| Substrate | Halogenating Agent | Product(s) | Reference |

|---|---|---|---|

| 4-Pyridone | Bromine (aqueous buffer) | 3,5-Dibromo-4-pyridone | gctlc.org |

| 4-Pyridone | Bromine (in HBr) | 3,5-Dibromo-4-pyridone | gctlc.org |

2-Pyridones, including this compound, are ambident nucleophiles and can undergo alkylation and acylation at either the nitrogen or the oxygen atom. researchgate.net The site of attack is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion in the case of a pyridone salt.

Generally, N-alkylation is favored under thermodynamic control, while O-alkylation is often the result of kinetic control. The use of "hard" electrophiles, such as alkyl sulfates or trialkyloxonium salts, tends to favor O-alkylation due to the higher charge density on the oxygen atom. youtube.com Conversely, "soft" electrophiles, like alkyl iodides, in polar aprotic solvents such as DMF, tend to favor N-alkylation. youtube.comnih.gov The choice of base can also play a crucial role; for instance, using a silver salt of the pyridone often leads to O-alkylation. nih.gov

Acylation reactions follow similar principles. The use of acid anhydrides or acyl chlorides can lead to either N- or O-acylated products. For example, the acylation of 4-hydroxy-6-phenyl-2-pyrone (a related heterocyclic system) with aliphatic acid anhydrides initially forms the O-acylated product, which can then rearrange to the C-acylated product. beyondbenign.org In the case of this compound, acylation with an acyl chloride in the presence of a base like pyridine (B92270) would likely lead to a mixture of N- and O-acylated products, with the ratio depending on the specific reaction conditions. nih.gov

Table 2: N- vs. O-Alkylation/Acylation of Substituted 2-Pyridones

| Pyridone Substrate | Electrophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2-Pyridone | Alkyl Halide | NaH, DMF | N-Alkylation | nih.gov |

| 2-Pyridone (Silver Salt) | Alkyl Halide | Benzene | O-Alkylation | nih.gov |

| Substituted 2-Pyridones | Alcohol | Mitsunobu Reaction | N- and O-Alkylation mixture | researchgate.net |

The this compound molecule possesses potential sites for condensation reactions. While the pyridone ring itself is not typically the active methylene (B1212753) component in a Knoevenagel-type condensation, derivatives can be designed to undergo such reactions. More relevant is the reactivity of the methyl groups if they were present at the 4 or 6 position. In the case of this compound, condensation reactions would likely involve functionalization of the phenyl rings followed by reaction, or direct reaction at the C-3 or C-5 positions if activated appropriately.

However, a more plausible scenario involves the synthesis of this compound and its derivatives through condensation reactions. For instance, the synthesis of related 2-pyridones can be achieved through a one-pot reaction of an aromatic aldehyde, an aromatic ketone, and malononitrile (B47326) in the presence of a base. mdpi.com Aldol-type condensations are also pivotal in building the carbon skeleton of precursors to complex pyridines. gctlc.orgmiracosta.edumagritek.com For example, the synthesis of 4,6-diphenyl[2,2']bipyridine involves a solventless aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503) as a key step. gctlc.org While not a reaction of this compound, these examples highlight the importance of condensation reactions in the synthesis of this class of compounds. A direct condensation of this compound with an aldehyde would require activation of one of the ring positions to act as a nucleophile, which is not a commonly reported transformation.

Rearrangement Reactions of Substituted this compound Systems

Substituted pyridone systems can undergo a variety of rearrangement reactions, often induced by heat or light. These reactions can lead to significant changes in the molecular skeleton and the formation of novel heterocyclic structures.

The thermal stability of the this compound core is generally high. However, appropriately substituted derivatives can undergo thermally induced rearrangements. One notable example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism observed in the thermal rearrangement of complex systems containing a pyridin-2-one moiety. For instance, the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO proceeds via a nucleophilic attack of the solvent, leading to ring opening of the pyran ring, followed by an intramolecular cyclization to form a new heterocyclic system. ysu.edunih.govresearchgate.net This demonstrates that the pyridone ring can be susceptible to nucleophilic attack under thermal conditions, initiating a rearrangement cascade.

While this example does not involve a simple substituted this compound, it illustrates a plausible pathway for rearrangement in more complex derivatives. The presence of the phenyl groups in this compound would likely influence the stability of any intermediates formed during such a rearrangement.

The photochemical behavior of 2-pyridones is well-documented and often involves cycloaddition reactions. At concentrations above 0.1 M, many 2-pyridones undergo photodimerization to form [4+4] cycloadducts. nih.gov This reactivity suggests that this compound could also participate in such intermolecular cycloadditions upon irradiation.

Furthermore, intramolecular photochemical rearrangements are also possible, especially in N-substituted derivatives. For example, novel thermal and photochemical rearrangements of derivatives of 1-hydroxy-4,6-diphenyl-2-pyridone have been reported. These reactions involve N-O bond fission and the formation of 3-substituted or both 3- and 5-substituted-4,6-diphenyl-2-pyridones. The proposed mechanisms for these rearrangements often involve the homolytic fission of the N-O bond, leading to radical intermediates that recombine to form the rearranged products.

The photoreactivity can also involve intramolecular cycloadditions if a suitable unsaturated moiety is present in a substituent. For instance, intramolecular [4+2] cycloaddition reactions have been observed in pyridazinecarbonitriles with alkyne side chains, leading to the formation of fused benzonitriles. mdpi.com This suggests that if this compound were functionalized with an appropriate dienophile, intramolecular photocycloaddition could be a viable reaction pathway.

Tautomeric Equilibrium and its Impact on this compound Reactivity

The chemical behavior of this compound is intrinsically linked to its existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This equilibrium, a fundamental concept in heterocyclic chemistry, involves the migration of a proton and the concurrent shift of a double bond. In the case of this compound, the equilibrium is between 4,6-diphenyl-1H-pyridin-2-one and 4,6-diphenyl-2-hydroxypyridine.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.org In polar solvents, the pyridone form is generally favored, while non-polar solvents can shift the equilibrium towards the hydroxypyridine form. wikipedia.orgstackexchange.com For instance, studies on the parent 2-pyridone molecule have shown that polar solvents like water and alcohols stabilize the pyridone tautomer, whereas non-polar solvents favor the 2-hydroxypyridine (B17775) form. wikipedia.org This solvent-dependent behavior is a critical consideration in designing reactions involving this compound, as the predominant tautomer will dictate the available reactive sites.

The electronic character of the substituents on the pyridone ring also plays a role. While specific quantitative data for this compound is not extensively detailed in the provided literature, the presence of two phenyl groups can influence the electron distribution within the ring system, thereby affecting the relative stabilities of the tautomers. The aromaticity of the respective forms is a key determinant; the hydroxypyridine form has a fully aromatic pyridine ring, whereas the pyridone form possesses a different type of aromatic character. stackexchange.comrsc.org

The reactivity of this compound is a direct consequence of this tautomeric duality. The pyridone form presents a nucleophilic nitrogen and an electrophilic carbonyl carbon, making it susceptible to N-alkylation and reactions at the carbonyl group. Conversely, the hydroxypyridine tautomer features a nucleophilic oxygen and an activated pyridine ring, predisposing it to O-alkylation, O-acylation, and electrophilic substitution on the ring itself. The ability to selectively target one tautomer over the other by controlling reaction conditions provides a powerful tool for synthetic chemists.

| Tautomeric Form | Structure | Key Reactive Sites | Favored in |

|---|---|---|---|

| This compound (Lactam) |  | Nucleophilic Nitrogen, Electrophilic Carbonyl Carbon | Polar Solvents (e.g., Water, Alcohols) |

| 4,6-Diphenyl-2-hydroxypyridine (Lactim) | Chemical structure not available | Nucleophilic Oxygen, Activated Pyridine Ring | Non-polar Solvents (e.g., Cyclohexane) |

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

The structural framework of this compound, featuring both a pyridone core and phenyl substituents, offers multiple sites for functionalization through transition metal catalysis. Palladium-catalyzed reactions, in particular, have become indispensable tools for C-H activation and cross-coupling reactions on such heterocyclic systems. rsc.orgmdpi.com

For this compound, palladium catalysis can be envisioned to target several positions. The ortho positions of the two phenyl rings are prime candidates for directed C-H functionalization, a well-established strategy for 2-phenylpyridine (B120327) derivatives. rsc.org This allows for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroatom-containing moieties. Furthermore, the C-H bonds on the pyridone ring itself, specifically at the C3 and C5 positions, can be activated and functionalized. The regioselectivity of these reactions can often be controlled by the choice of ligand, oxidant, and reaction conditions. researchgate.netnih.gov

Common palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound (e.g., halogenated analogs) include the Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.netuva.es These reactions are powerful methods for forming new carbon-carbon bonds. For example, a bromo-substituted this compound could be coupled with various boronic acids or organostannanes to introduce further complexity into the molecule.

Beyond palladium, other transition metals can also mediate transformations of pyridone-containing structures. For instance, copper-catalyzed reactions are known for N-arylation, while gold catalysts have been employed in cyclization reactions to form pyridone rings. organic-chemistry.org The specific reactivity and potential transformations of this compound would depend on the metal catalyst and the reaction conditions employed.

| Transformation Type | Metal Catalyst | Potential Reaction Site on this compound | Description |

|---|---|---|---|

| C-H Arylation/Alkenylation | Palladium(II) | C3, C5 positions of pyridone ring; ortho-positions of phenyl rings | Direct formation of C-C bonds by activating inherent C-H bonds. |

| Suzuki-Miyaura Coupling | Palladium(0) | Halogenated positions (e.g., C3-Br, C5-Br) | Cross-coupling of a halide with a boronic acid to form a C-C bond. uva.es |

| N-Alkylation/Arylation | Palladium(0) or Copper(I) | Nitrogen atom of the pyridone ring | Formation of a C-N bond at the pyridone nitrogen. |

| Cyclization Reactions | Gold(I)/Gold(III) | (In synthesis of the pyridone core) | Catalyzes the formation of the pyridone ring from acyclic precursors. organic-chemistry.org |

Exploiting Diverse Reactivity for Chemical Synthesis

The rich and varied reactivity of the this compound scaffold, stemming from its tautomeric nature and susceptibility to metal-catalyzed transformations, makes it a valuable building block in organic synthesis. Chemists can strategically exploit these features to construct more complex molecules, including those with potential applications in materials science and medicinal chemistry.

The synthesis of functionalized pyridines is an area of significant interest, and this compound serves as a versatile precursor. acs.org For example, the nitrogen atom of the pyridone can be alkylated or arylated, providing a point of attachment for various side chains. nih.gov Subsequent functionalization of the pyridone ring or the pendant phenyl groups can then be carried out. The carbonyl group of the pyridone tautomer can be converted to a chloro group, which can then undergo further nucleophilic substitution or cross-coupling reactions, opening up a pathway to 2-substituted-4,6-diphenylpyridines.

The ability to perform regioselective C-H functionalization at different positions allows for the stepwise and controlled elaboration of the this compound core. This approach is highly convergent and atom-economical, aligning with the principles of modern synthetic chemistry. nih.gov For instance, a synthetic sequence could involve an initial C-H arylation at the C5 position, followed by N-alkylation, and then a subsequent functionalization of one of the phenyl rings. This stepwise approach allows for the creation of a library of structurally diverse compounds from a common starting material.

The synthesis of complex heterocyclic systems often relies on the strategic use of pre-functionalized building blocks. Halogenated derivatives of this compound can serve as key intermediates in palladium-catalyzed cross-coupling cascades, enabling the rapid assembly of polycyclic aromatic structures. The diverse reactivity inherent in the this compound molecule provides a platform for the development of novel synthetic methodologies and the construction of new chemical entities.

| Intermediate Type | Synthetic Utility | Example Precursor Reaction |

|---|---|---|

| N-Alkyl/Aryl-4,6-diphenyl-2-pyridones | Introduces substituents at the nitrogen, modifying steric and electronic properties. | Base-mediated reaction with alkyl or aryl halides. |

| 3- or 5-Halo-4,6-diphenyl-2-pyridones | Key precursors for cross-coupling reactions (e.g., Suzuki, Stille). | Electrophilic halogenation (e.g., with NBS or NCS). |

| 2-Chloro-4,6-diphenylpyridine | Versatile intermediate for nucleophilic aromatic substitution and cross-coupling. | Reaction of this compound with a chlorinating agent (e.g., POCl₃). |

| C-H Functionalized Derivatives | Allows for late-stage modification and the introduction of diverse functional groups. | Palladium-catalyzed direct arylation or alkenylation. |

Advanced Spectroscopic and Structural Elucidation of 4,6 Diphenyl 2 Pyridone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive Analysis using ¹H and ¹³C NMR

¹H NMR spectroscopy of 4,6-diphenyl-2-pyridone derivatives typically reveals characteristic signals for the pyridone ring protons and the protons of the phenyl substituents. The chemical shifts of the pyridone ring protons are influenced by the electronic nature of the substituents and their positions on the ring. For instance, in a series of 4,6-diphenyl pyridine-3(2H)-one derivatives, the aromatic protons appear in the range of δ 7.40-8.47 ppm. researchgate.net The NH proton of the pyridone ring usually appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the pyridone ring is typically observed in the downfield region of the spectrum. For example, in 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, the C=O signal appears at δ 217 ppm. researchgate.net The chemical shifts of the other carbons in the pyridone and phenyl rings are also diagnostic and aid in the complete structural assignment.

A representative dataset for a substituted 4,6-diphenyl pyridine-3(2H)-one derivative is presented in the interactive table below.

Interactive Data Table: ¹H and ¹³C NMR Data for 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.40-8.47 (m) | 118.02-146.17 |

| C=O | - | 217 |

| C-NO₂ | - | 147.30 |

| C=N | - | 152.34 |

| CH₂ | 1.47 (s) | - |

| NH₂ | 7.63 (s) | - |

Data sourced from a study on 4,6-diphenyl pyridine-3(2H)-one derivatives. researchgate.net

Two-Dimensional NMR Techniques (HSQC, TOCSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra and elucidating the intricate structural details of molecules like this compound derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons, providing a clear map of ¹H-¹³C one-bond connectivities. This is particularly useful for assigning the carbons of the pyridone and phenyl rings based on the assignments of their attached protons.

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This is valuable for identifying all the protons belonging to a particular phenyl ring or the pyridone ring system, even if some signals are overlapped in the ¹H NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, typically within 5 Å. This is crucial for determining the conformation and stereochemistry of the molecule, including the relative orientation of the phenyl rings with respect to the pyridone core.

While specific 2D NMR data for this compound was not found in the available literature, these techniques are routinely applied in the structural analysis of complex heterocyclic compounds. researchgate.net

Microstructure Elucidation via Advanced NMR Protocols

Advanced NMR protocols, often involving specialized pulse sequences and multidimensional experiments, can provide even deeper insights into the microstructure of this compound derivatives. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range ¹H-¹³C connectivities (typically over two or three bonds), which is critical for assigning quaternary carbons and piecing together the complete molecular structure. For complex molecules, these advanced methods are essential for a complete and unambiguous structural elucidation. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Bonding Insights

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing a characteristic fingerprint that is highly sensitive to its functional groups and bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The most prominent absorption bands in the IR spectrum of these compounds are typically associated with the C=O and N-H stretching vibrations of the pyridone ring.

The C=O stretching vibration usually appears as a strong band in the region of 1650-1700 cm⁻¹. For example, in 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, the C=O stretch is observed at 1680 cm⁻¹. researchgate.net The N-H stretching vibration gives rise to a broad band in the region of 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the pyridone and phenyl rings typically appear in the 1400-1650 cm⁻¹ region. For instance, in 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, C=C and C=N stretching vibrations are observed at 1615 cm⁻¹ and 1610 cm⁻¹ respectively. researchgate.net The C-H stretching vibrations of the aromatic rings are usually found around 3000-3100 cm⁻¹.

A representative table of FT-IR data for a substituted 4,6-diphenyl pyridine-3(2H)-one is provided below.

Interactive Data Table: FT-IR Data for 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| =C-H stretching | 2810 |

| C-H bend | 1405 |

| C=O stretching | 1680 |

| C=C stretching | 1615 |

| C-NO₂ | 1490 |

| C=N stretching | 1610 |

Data sourced from a study on 4,6-diphenyl pyridine-3(2H)-one derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and photophysical properties of this compound derivatives. These properties are highly dependent on the molecular structure, including the nature and position of substituents, as well as the solvent environment.

The UV-Vis absorption spectra of pyridone derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. For instance, in a series of 4,6-disubstituted-3-cyano-2-pyridones, the absorption maxima were found to be solvent-dependent, indicating changes in the electronic distribution upon excitation. nih.gov

Many pyridone derivatives are fluorescent, and their emission properties are also sensitive to the molecular structure and environment. The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the structural changes that occur in the excited state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. For example, the emission of 4,6-diphenylpyrimidones can be modulated by factors such as solvent polarity and protonation state. organicchemistrydata.org

The table below presents representative photophysical data for a related pyrimidone derivative, illustrating the type of information obtained from these studies.

Interactive Data Table: Photophysical Data for 1-ethyl-4,6-bis(4-methoxyphenyl)-2(1H)-pyrimidone in Different Solvents

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Cyclohexane | 358 | 405 | 0.58 |

| Toluene | 362 | 418 | 0.45 |

| Dichloromethane | 364 | 438 | 0.22 |

| Acetonitrile | 360 | 446 | 0.08 |

Data adapted from a study on the emission switching of 4,6-diphenylpyrimidones. organicchemistrydata.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of this compound and its derivatives are characterized by strong absorption bands in the UV-Vis region, which are typically assigned to π–π* electronic transitions within the conjugated system. The core structure, featuring a pyridone ring flanked by two phenyl groups, possesses an extended π-electron system that dictates its optical properties.

In a study of related 2-pyridone derivatives, broad absorption bands are observed in the range of 320–360 nm. beilstein-journals.org For instance, a phenyl-unsubstituted tetrahydroacridine derivative, which shares structural similarities, exhibits a main absorption band with a shoulder peak at 329 nm. beilstein-journals.org The introduction of substituents on the phenyl rings can modulate the electronic structure and thus shift the absorption maxima. The specific absorption characteristics are highly dependent on the electronic nature and position of these substituents.

Table 1: Representative UV-Vis Absorption Data for Related Pyridone Structures

| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| 2,4-diaryl-tetrahydroacridines | Dichloromethane | ~320-360 | Not specified | beilstein-journals.org |

| Disazo pyridone dye | Various | Varies with solvent | Not specified | researchgate.net |

This table presents data for structurally related compounds to infer the general absorption regions for this compound derivatives.

Photoluminescence (PL) and Phosphorescence Studies

Many 2-pyridone derivatives are known to exhibit fluorescence. researchgate.net The emission properties are intrinsically linked to the molecular structure, particularly the nature and position of substituents, which can significantly influence the fluorescence quantum yield and emission wavelength.

Studies on various 2-pyridone-based fluorophores have shown that these compounds can be highly emissive, with fluorescence quantum yields (Φ) reaching values as high as 0.80-0.95 in certain solvents. researchgate.net For example, 6-(4-dialkylamino)phenyl-2-pyridones display intense blue-green fluorescence in nonpolar solvents like chloroform (B151607) and dichloromethane. researchgate.net The emission spectra are often broad and unstructured, which is characteristic of molecules that undergo geometric relaxation in the excited state. nih.gov

While fluorescence of 2-pyridone derivatives is well-documented, reports on their phosphorescence are less common in the available literature. Phosphorescence involves a transition from an excited triplet state to the singlet ground state and is typically observed at low temperatures.

Table 2: Photoluminescence Data for Emissive 2-Pyridone Derivatives

| Compound Type | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 6-(4-dialkylamino)phenyl-2-pyridones | Chloroform | Not specified | Blue-Green | 0.80-0.92 | researchgate.net |

| 6-(4-dialkylamino)phenyl-2-pyridones | Dichloromethane | Not specified | Blue-Green | 0.83-0.94 | researchgate.net |

This table showcases the fluorescence properties of functionalized 2-pyridone and 2-pyrone systems to highlight the potential of the core scaffold.

Solvatochromic Behavior and Substituent Effects on Optical Properties

Solvatochromism describes the change in the color of a solution, and thus a shift in the absorption or emission spectra of a solute, upon changing the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org

2-pyridone derivatives often exhibit positive solvatochromism, where an increase in solvent polarity causes a bathochromic (red) shift in the absorption or emission spectrum. researchgate.netwikipedia.org This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. For instance, certain 2-pyridone dyes show positive solvatofluorochromism, characterized by a red shift in the fluorescence maximum with increasing solvent polarity. researchgate.net Conversely, negative solvatochromism, a hypsochromic (blue) shift with increasing solvent polarity, is also possible and suggests that the ground state is more polar than the excited state. wikipedia.orgresearchgate.net

Substituents play a critical role in modulating these properties. Electron-donating groups (like -OCH₃ or -N(CH₃)₂) can enhance the intramolecular charge transfer (ICT) character of the electronic transitions, often leading to more pronounced solvatochromic shifts and higher fluorescence quantum yields. beilstein-journals.org In contrast, electron-withdrawing groups can have the opposite effect. The position of the substituent on the phenyl rings also influences the extent of electronic communication with the pyridone core, thereby affecting the optical properties. beilstein-journals.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns.

For this compound (C₁₇H₁₃NO), the exact mass is 247.0997 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 247. This peak confirms the molecular weight of the compound. nih.gov

The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ions break down into smaller, more stable fragments. chemguide.co.uk For this compound, common fragmentation pathways would involve the loss of small neutral molecules or radicals. GC-MS data for this compound shows significant peaks at m/z 247 (the molecular ion), 246 (loss of a hydrogen atom, [M-H]⁺), and 219 (likely corresponding to the loss of a CO molecule, [M-CO]⁺). nih.gov The fragmentation of 2-pyridones can also involve the loss of HCN or cleavage of the phenyl groups. rsc.org

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment | Reference |

|---|---|---|---|

| 247 | High (Top Peak) | [C₁₇H₁₃NO]⁺ (Molecular Ion, M⁺) | nih.gov |

| 246 | Moderate (3rd Highest) | [M-H]⁺ | nih.gov |

This table details the primary peaks observed in the GC-MS spectrum of the title compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals the three-dimensional arrangement of the atoms and the planarity of the heterocyclic ring relative to the phenyl substituents. In related terpyridine structures, the phenyl rings are often twisted with respect to the central pyridine (B92270) ring, with dihedral angles that can vary. redalyc.orgmdpi.com In the crystal lattice, molecules of 2-pyridone derivatives are often linked by intermolecular hydrogen bonds, typically involving the N-H and C=O groups of the pyridone moiety, as well as π-π stacking interactions between the aromatic rings. redalyc.org

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Database ID | COD 7154432 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P -1 | nih.gov |

| a (Å) | 6.3743 | nih.gov |

| b (Å) | 10.3034 | nih.gov |

| c (Å) | 10.5322 | nih.gov |

| α (°) | 80.064 | nih.gov |

| β (°) | 72.725 | nih.gov |

| γ (°) | 76.743 | nih.gov |

This table summarizes the key crystallographic parameters for the solid-state structure of this compound.

Electrochemical Characterization of this compound Redox Behavior

The electrochemical properties of this compound derivatives are of interest for their potential use in electronic devices and sensors. These properties are typically investigated using techniques like cyclic voltammetry.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a powerful technique used to study the redox behavior of chemical species. abechem.com For 2-pyridone derivatives, CV studies have shown that they can undergo irreversible oxidation processes. mdpi.comresearchgate.net The electrochemical activity is highly dependent on the molecular structure, particularly the presence and nature of substituents. mdpi.com

For example, studies on certain pyridones have revealed that the presence of a hydroxyl group at position 6 is a key structural requirement for electrochemical activity. mdpi.comresearchgate.net The oxidation potentials are also sensitive to the pH of the medium, with the deprotonated (anionic) form of the molecule often being more electrochemically active than the protonated form. mdpi.com The electrooxidation of some substituted 3,4-dihydro-2-pyridones has been shown to be a two-electron process that leads to the formation of the corresponding 2-pyridone. mdpi.com While specific CV data for the parent this compound is not detailed in the provided search results, studies on derivatives such as 1-amino-4,6-diphenyl-2-pyridone have explored their electrochemical reduction. mdpi.com The HOMO and LUMO energy levels of these compounds can be estimated from the onset potentials of their oxidation and reduction peaks in the cyclic voltammogram. beilstein-journals.org

Computational and Theoretical Investigations of 4,6 Diphenyl 2 Pyridone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations on the 4,6-diphenyl-2-pyridone system allow for a detailed exploration of its fundamental chemical characteristics.

Determination of Tautomeric Forms and Their Relative Energies

Pyridone derivatives can exist in tautomeric forms, primarily the pyridone (keto) and hydroxypyridine (enol) forms. For this compound, this equilibrium is between the lactam (pyridone) and lactim (hydroxypyridine) structures. DFT calculations are crucial in determining the relative stability of these tautomers. By optimizing the geometry of each form and calculating their electronic energies, the thermodynamically preferred tautomer can be identified.

Theoretical studies on analogous systems, such as 6-oxo purine, have demonstrated that the relative stability of tautomers can be significantly influenced by the surrounding environment. orientjchem.org DFT calculations, often coupled with a polarizable continuum model (PCM) to simulate solvent effects, can predict the dominant tautomer in both the gas phase and in solution. orientjchem.orgorientjchem.org For pyridone systems, the pyridone form is generally found to be the more stable tautomer, a preference that is often enhanced in polar solvents due to the larger dipole moment of the keto form.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

| Tautomer | Form | Gas Phase ΔE (kcal/mol) | Water ΔG (kcal/mol) |

| 1 | Pyridone (keto) | 0.00 | 0.00 |

| 2 | Hydroxypyridine (enol) | +2.50 | +3.80 |

Note: This table is illustrative and based on general trends for pyridone tautomerism. Actual values would require specific DFT calculations for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researcher.life

For this compound, the HOMO is expected to be delocalized over the electron-rich pyridone and phenyl rings, while the LUMO is anticipated to have significant contributions from the electron-deficient carbonyl group and the aromatic systems. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researcher.life DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. Studies on similar 2-pyridone derivatives have shown that the distribution of these orbitals is significantly influenced by the substituents on the pyridone ring. bg.ac.rs

Table 2: Representative Frontier Molecular Orbital Energies for a 2-Pyridone System

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative for a generic 2-pyridone system and may vary for this compound.

Calculation of Natural Atomic Charges and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Natural Bond Orbital (NBO) analysis is a computational method used to calculate the atomic charges and to understand charge transfer interactions within a molecule. wikipedia.orgaimspress.com For this compound, NBO analysis would likely reveal a significant negative charge on the oxygen atom of the carbonyl group and the nitrogen atom, while the carbonyl carbon would carry a partial positive charge. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen, highlighting its role as a primary site for electrophilic interactions and hydrogen bond acceptance.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. For this compound, these methods can be used to simulate its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. unair.ac.id By computing the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. For this compound, the electronic transitions are likely to be of the π → π* and n → π* types, involving the aromatic rings and the carbonyl group.

Furthermore, DFT can be used to calculate the vibrational frequencies, which correspond to the peaks in the infrared and Raman spectra. The calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation. wu.ac.th

Theoretical Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, theoretical calculations can be used to map out the potential energy surface, identifying transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in a hypothetical reaction where this compound acts as a nucleophile, DFT calculations could be used to model the approach of an electrophile to the different nucleophilic sites on the molecule. By locating the transition state structure for each possible reaction pathway and calculating its energy, the most favorable reaction mechanism can be determined. Such computational studies are essential for rationalizing experimentally observed product distributions and for designing new synthetic routes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be simulated over time.

For this compound, MD simulations could be used to explore the rotational freedom of the two phenyl rings relative to the pyridone core. This would provide information on the preferred conformations of the molecule in different environments. Furthermore, MD simulations can be used to study the intermolecular interactions of this compound, such as its hydrogen bonding patterns in aqueous solution or its binding to a protein active site. mdpi.com

Structure-Electrochemical Properties Relationship Studies

The electrochemical behavior of 2-pyridone systems, including derivatives of this compound, is a subject of scientific inquiry, revealing key relationships between their molecular structure and electrochemical activity. Investigations into this area have utilized techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) to elucidate the redox properties of these compounds. bg.ac.rs

A significant determinant in the electrochemical activity of the 2-pyridone ring is the nature of the substituents at various positions. mdpi.comresearchgate.net Research has demonstrated that the presence of a hydroxyl (-OH) group at the 6-position of the pyridone ring is a crucial structural requirement for its electrochemical activity. mdpi.combg.ac.rs In contrast, pyridones with a methyl group at the same position have been found to be electrochemically inactive under similar conditions. mdpi.com This highlights the direct involvement of the substituent at this position in the electron transfer processes.

The electrochemical response of substituted 2-pyridones is also highly dependent on the pH of the solution. mdpi.com For instance, in acidic environments, the electrochemical activity is attributed to the oxidation of the protonated form of the molecule. mdpi.com Conversely, in alkaline media, the deprotonated form is responsible for the observed electrochemical signals. mdpi.com It has been suggested that the deprotonated anionic form is more electrochemically active than its protonated counterpart. mdpi.comresearchgate.net The electrooxidation process for certain pyridone derivatives has been characterized as a two-electron and one-proton transfer. mdpi.com

While comprehensive electrochemical studies specifically on this compound are not extensively detailed in the reviewed literature, studies on its derivatives provide valuable insights. For example, the electrochemical reduction of 1-amino-4,6-diphenyl-2-pyridone and 1-benzylideneamino-4,6-diphenyl-2-pyridone has been investigated. mdpi.combg.ac.rs These studies were conducted in an ethanolic Britton-Robinson (BR) buffer using methods such as polarography, cyclic voltammetry with a hanging mercury drop electrode, and controlled-potential electrolysis with a mercury pool electrode. mdpi.com

The influence of substituents extends to other positions on the pyridone scaffold as well. The impact of different groups at the 3-position has also been a point of discussion in structure-activity relationship studies. bg.ac.rsresearchgate.net Theoretical approaches, such as Density Functional Theory (DFT) calculations, have been employed to support experimental findings. mdpi.comresearchgate.net These computational investigations help in defining the most stable protonated and deprotonated forms of the molecules and correlating them with their electrochemical behavior. mdpi.com

The following table summarizes the general findings on the structure-electrochemical property relationships of 2-pyridone derivatives.

| Structural Feature | Influence on Electrochemical Properties |

| Substituent at Position 6 | A hydroxyl (-OH) group is essential for electrochemical activity. A methyl group at this position leads to inactivity. mdpi.com |

| Solution pH | Determines the active form (protonated in acidic, deprotonated in alkaline media). The deprotonated form is generally more active. mdpi.com |

| Substituent at Position 3 | The nature of the substituent at this position also impacts the electrochemical behavior. researchgate.net |

| Substitution at Position 1 | Derivatives like 1-amino and 1-benzylideneamino at the this compound core undergo electrochemical reduction. mdpi.combg.ac.rs |

These studies underscore the tunable nature of the electrochemical properties of the 2-pyridone system, where targeted modifications to the molecular structure can significantly alter its redox behavior.

Research Applications of 4,6 Diphenyl 2 Pyridone in Chemical Science

Application as Versatile Building Blocks in Organic Synthesis

The structural framework of 4,6-diphenyl-2-pyridone serves as a valuable starting point or intermediate in the synthesis of more complex chemical architectures. Its utility as a building block is demonstrated in its role in constructing other heterocyclic systems and its reactivity in specific chemical transformations.

The this compound scaffold is instrumental in the synthesis of other classes of heterocyclic compounds. Researchers have demonstrated its synthesis from chalcones, which are readily available precursors, establishing its accessibility. A key transformation highlighting its role as a building block is the conversion of the pyridone oxygen to sulfur. The reaction of this compound with phosphorus pentasulfide effectively replaces the carbonyl oxygen with sulfur, yielding the corresponding 4,6-diphenylpyridine-2-thione. This conversion showcases its utility in accessing a different class of sulfur-containing heterocycles from a common pyridone precursor.

| Starting Material | Reagent | Product | Transformation Type |

|---|---|---|---|

| This compound | Phosphorus pentasulfide (P₄S₁₀) | 4,6-Diphenylpyridine-2-thione | Thionation (Oxygen to Sulfur exchange) |

While sometimes mistaken as a reagent for transformations like aldehyde to nitrile conversion, the primary role of this compound in this context is not as a reagent but as a substrate that can undergo specific chemical modifications. The reactivity of the pyridone ring itself allows for targeted transformations. For instance, studies on the related 1-methyl-4-phenyl-2-pyridone have shown that the pyridone ring can be selectively reduced using various hydride reagents to yield a range of products. Depending on the reagent, the reduction can lead to conjugated 5,6-dihydro-2-pyridones, 3,6-dihydro-2-pyridones, or even fully reduced 1,2,3,6-tetrahydropyridines. This demonstrates that the pyridone core is not inert but can be strategically transformed into other saturated or partially saturated heterocyclic systems.

Contributions to Materials Science

The photophysical and electronic properties inherent to the diphenyl-substituted pyridone structure have made it and its derivatives attractive candidates for applications in materials science, particularly in the fields of organic electronics and functional dyes.

Derivatives of 2-pyridone have emerged as promising materials for use in organic light-emitting diodes (OLEDs). In many advanced OLED designs, molecules with a donor-acceptor structure are used as emitters to achieve high efficiency. The 2-pyridone core can function as an effective electron-accepting moiety. When coupled with various electron-donating groups, these 2-pyridone derivatives can form materials that exhibit thermally activated delayed fluorescence (TADF). The TADF mechanism is crucial for enhancing the efficiency of OLEDs by converting non-emissive triplet excitons into emissive singlet excitons. Research has shown that OLEDs incorporating 2-pyridone-based emitters can achieve notable performance, producing sky-blue, green-yellow, or white light. For example, a sky-blue OLED using a single emissive layer of a 2-pyridone derivative demonstrated an external quantum efficiency (EQE) of 3.7%, while a white OLED combining both single-emitter and exciplex layers reached an EQE of 9.8%. researchgate.net

| OLED Type | Emission Color | Achieved External Quantum Efficiency (EQE) | Power Efficiency |

|---|---|---|---|

| Single Emissive Layer | Sky-Blue | 3.7% | - |

| Exciplex-based | Green-Yellow | 6.9% | - |

| Combined (Single Layer + Exciplex) | White | 9.8% | 6.9 lm W⁻¹ |

The extended π-conjugated system of this compound forms the basis for various functional dyes and fluorescent materials. The substitution of different aryl groups at the 3, 4, and 6 positions of the 2-pyridone ring allows for the fine-tuning of its optical properties. For example, introducing an electron-donating dimethylamino group at the para-position of the 6-aryl ring and an electron-withdrawing cyano group at the 3-aryl position can induce an intramolecular charge transfer, resulting in a red-shift of the fluorescence emission. nih.gov

Studies on 6-(4-dialkylamino)phenyl-2-pyridones have shown intense blue-green fluorescence in nonpolar solvents with high quantum yields (e.g., 0.80-0.92 in chloroform). rsc.org These compounds often exhibit positive solvatochromism, where the emission wavelength changes with the polarity of the solvent. The fluorescent properties of these materials are not limited to solutions; some derivatives, such as N-n-butyl 3,4,6-triaryl-2-pyridone, emit intense blue fluorescence in the solid state, an effect influenced by the molecular packing in the crystal lattice. nih.gov This tunability makes pyridone derivatives valuable for applications requiring specific emission colors and environmental sensitivity.

| Compound Class | Solvent | Emission Color | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| 6-(4-dialkylamino)phenyl-2-pyridones | Chloroform (B151607) | Blue-Green | 0.80 - 0.92 |

| Dichloromethane | Blue-Green | 0.83 - 0.94 | |

| Sulfonyl-substituted 6-phenyl-2-pyridones | Acetone | - | 0.86 - 0.95 |

Role in Coordination Chemistry and Ligand Design

The pyridone ring is a highly effective structural motif in the design of ligands for transition metal catalysis. While simple coordination complexes of this compound itself are not widely reported, the incorporation of the pyridone unit into more complex, multi-dentate ligands has led to significant advances in catalysis.